(+)-Ibogamine is a naturally occurring alkaloid primarily extracted from the plant Tabernanthe iboga, known for its psychoactive properties and potential therapeutic effects. It is classified as a central nervous system stimulant and has shown promise as an anti-addictive agent. The chemical structure of ibogamine is characterized by its complex indole framework, with the molecular formula and a molar mass of approximately 280.415 g/mol . This compound is part of a larger family of iboga alkaloids, which are noted for their diverse pharmacological activities.
Ibogamine exhibits notable biological activities, particularly in neuropharmacology. Research indicates that it:
The synthesis of ibogamine can be approached through several methods:
Ibogamine's applications are primarily in pharmacology and neuroscience:
Research on ibogamine's interactions reveals its complex pharmacodynamics:
Ibogamine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:
Compound | Structural Features | Unique Properties |
---|---|---|
Ibogaine | Similar indole structure | Stronger psychoactive effects; used in addiction therapy |
Coronaridine | Related indole alkaloid | Exhibits similar pharmacological properties but with different receptor affinities |
Harmaline | Contains a beta-carboline structure | Known for hallucinogenic effects; affects serotonin receptors |
Desethylcoronaridine | A derivative of coronaridine | Potentially less potent than ibogamine but shares some biological activity |
Ibogamine is unique due to its specific receptor interactions and lower tremor-inducing effects compared to related alkaloids like ibogaine and harmaline. This distinct profile makes it an interesting candidate for further research into addiction treatment and neuropharmacology .
(+)-Ibogamine is a monoterpenoid indole alkaloid with the molecular formula C₁₉H₂₄N₂ and a molecular weight of 280.415 g/mol [1] [7]. The compound belongs to the iboga alkaloid family and serves as a fundamental structural unit for numerous related natural products [1]. The molecule features a complex pentacyclic architecture that includes an indole nucleus fused with an isoquinuclidine ring system [2] [15].
The structural framework of (+)-ibogamine consists of a 3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene core structure [1]. This intricate polycyclic system incorporates an indole moiety at positions 7-12, a seven-membered tetrahydroazepine ring, and a characteristic isoquinuclidine bicycle [2] [15]. The ethyl substituent at position 17 represents a key structural feature that distinguishes ibogamine from other related alkaloids [1] [7].
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₂ |
Molecular Weight | 280.415 g/mol |
Exact Mass | 280.193949 g/mol |
Monoisotopic Mass | 280.19400 g/mol |
Chemical Name | 17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene |
(+)-Ibogamine contains multiple stereogenic centers within its pentacyclic framework, resulting in complex three-dimensional stereochemistry [2] [15]. The molecule possesses four defined stereocenters that determine its absolute configuration and contribute to its specific optical activity [25]. These chiral centers are located at positions that are critical for the compound's structural integrity and biological recognition [15].
The absolute configuration of (+)-ibogamine follows the (1R,15R,17S,18S) designation, which corresponds to the natural enantiomer found in plant sources [1] [2]. This stereochemical arrangement is characteristic of the ibogaine alkaloid series and distinguishes it from the opposite enantiomeric series represented by catharanthine [15]. The stereochemistry at these positions is maintained through the biosynthetic pathway and represents the thermodynamically favored configuration [2].
Racemic (±)-ibogamine represents an equimolar mixture of both (+) and (-) enantiomers of the compound [5] [24]. Synthetic approaches to ibogamine frequently yield the racemic mixture, which has been successfully prepared through multiple total synthesis routes with yields reaching up to 24% overall [5] [24]. The racemic form has proven valuable for structure-activity relationship studies and serves as a starting material for further chemical transformations [5].
Recent synthetic methodologies have achieved gram-scale production of (±)-ibogamine through a nine-step synthetic sequence [5] [24]. This synthetic route employs a Mitsunobu fragment coupling reaction followed by macrocyclic Friedel-Crafts alkylation to establish the core nitrogen-containing framework [5]. The approach demonstrates the feasibility of accessing substantial quantities of racemic material for research applications [24].
Synthesis Parameter | Value |
---|---|
Total Steps | 9 |
Overall Yield | 24% |
Scale Achieved | Gram quantities |
Key Reactions | Mitsunobu coupling, Friedel-Crafts alkylation |
Enantiomeric differentiation of (+)- and (-)-ibogamine can be achieved through several analytical and synthetic approaches [15] [16]. Optical rotation measurements provide a direct method for distinguishing between the enantiomers, with the (+) form displaying positive rotation values under standard conditions [15]. Circular dichroism spectroscopy represents another powerful technique for enantiomeric differentiation, particularly useful for determining absolute configurations in structurally related compounds [15].
Enantioselective synthesis strategies have been developed to access optically pure (+)-ibogamine [15] [6]. These approaches often focus on asymmetric construction of the isoquinuclidine ring system, which serves as the stereochemical control element for the entire molecule [15]. Recent synthetic advances have employed chiral catalysts and asymmetric transformations to achieve high enantiomeric excess in the final products [6] [15].
The natural abundance and biological activity differences between enantiomers have been documented in various studies [6] [15]. Both enantiomers of ibogamine demonstrate activity in reducing self-administration behaviors in animal models, indicating that biological activity is not strictly dependent on absolute stereochemistry [6]. However, the natural (+) form typically predominates in plant sources and represents the biosynthetically preferred configuration [15].
(+)-Ibogamine exhibits characteristic physical properties that reflect its complex molecular structure and stereochemistry [1] [7]. The compound displays a density of 1.18 g/cm³ and a calculated boiling point of 452.2°C at 760 mmHg [7]. These thermal properties indicate significant intermolecular interactions and structural stability under standard conditions [7].
The compound demonstrates limited volatility with a vapor pressure of 2.28 × 10⁻⁸ mmHg at 25°C [7]. The flash point is reported as 227.3°C, indicating relatively low flammability under normal handling conditions [7]. The refractive index value of 1.657 reflects the compound's optical density and aromatic character [7].
Physical Property | Value |
---|---|
Density | 1.18 g/cm³ |
Boiling Point | 452.2°C at 760 mmHg |
Flash Point | 227.3°C |
Vapor Pressure | 2.28 × 10⁻⁸ mmHg at 25°C |
Refractive Index | 1.657 |
Polar Surface Area | 19.03 Ų |
LogP | 3.86590 |
Solubility characteristics of (+)-ibogamine indicate moderate lipophilicity, consistent with its LogP value of 3.86590 [7]. The polar surface area of 19.03 Ų suggests limited hydrogen bonding capacity and primarily hydrophobic character [7]. These properties influence the compound's biological distribution and membrane permeability characteristics [27].
The spectroscopic profile of (+)-ibogamine provides detailed structural information and serves as the primary means of compound identification and characterization [9] [11] [20]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that reflect the compound's pentacyclic architecture and stereochemical features [9] [11].
Proton nuclear magnetic resonance spectroscopy of (+)-ibogamine displays signals consistent with the indole aromatic system, the isoquinuclidine bicycle, and the ethyl substituent [9] [11]. The aromatic region typically shows signals corresponding to the four indole protons, while the aliphatic region contains multiple overlapping signals from the polycyclic framework [9]. Chemical shift patterns and coupling constants provide crucial information for stereochemical assignment [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected nineteen carbon signals corresponding to the molecular formula [11] [22]. The spectrum displays characteristic patterns for quaternary carbons, aromatic carbons, and aliphatic carbons that are diagnostic for the ibogamine structure [22]. Chemical shift values and multiplicities provide detailed structural information about the carbon framework [11].
Spectroscopic Method | Key Characteristics |
---|---|
¹H Nuclear Magnetic Resonance | Indole aromatic signals, isoquinuclidine patterns |
¹³C Nuclear Magnetic Resonance | 19 carbon signals, quaternary and aromatic carbons |
Mass Spectrometry | Molecular ion at m/z 280, characteristic fragmentation |
Infrared Spectroscopy | Indole stretching frequencies, aliphatic C-H bonds |
Mass spectrometry of (+)-ibogamine produces a molecular ion peak at m/z 280, corresponding to the molecular weight [1] [20]. Fragmentation patterns provide structural information through characteristic neutral losses and ion formations [13] [20]. Electron ionization mass spectrometry typically shows base peaks and diagnostic fragment ions that confirm the structural assignment [20].
Infrared spectroscopy reveals absorption bands characteristic of the indole nucleus and aliphatic framework [20]. The spectrum displays stretching frequencies corresponding to aromatic C-H bonds, aliphatic C-H bonds, and C-N stretching vibrations [20]. These spectroscopic features provide complementary structural information for compound identification [20].